molecular formula C7H7FN2O2 B179810 5-fluoro-N-methyl-2-nitroaniline CAS No. 120381-42-2

5-fluoro-N-methyl-2-nitroaniline

Cat. No. B179810
Key on ui cas rn: 120381-42-2
M. Wt: 170.14 g/mol
InChI Key: HDQNXIOVYVAKBX-UHFFFAOYSA-N
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Patent
US04799934

Procedure details

To stirred 2,4-difluoronitrobenzene (9.54 g., 60 mmole) was added dropwise an aqueous solution of methylamine (40 wt. %) (11.6 g) in an ice bath. The mixture was stirred for another 1 hour. The yellow precipitate was collected by filtration, washed with water and dried in vacuo to give the compound (7) as yellow crystals (6.1 g., 60%).
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][NH2:13]>>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:13][CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
9.54 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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